rac Dehydro-O-desmethyl Venlafaxine-d6

LC-MS/MS impurity profiling chromatographic separation

Quantifying the Dehydro impurity in Desvenlafaxine API is compromised by generic internal standards that fail to co-elute. This d6-labeled analog of USP Desvenlafaxine Related Compound A provides a +6 Da mass shift and identical chromatographic retention, ensuring accurate matrix-effect correction per ICH Q3A/B. - Directly traceable to USP compendial methods for ANDA submissions. - Enables validated LC-MS/MS quantification of the degradation marker at trace levels. - Ships ambient; stable isotope purity supports long-term stability study needs.

Molecular Formula C16H23NO
Molecular Weight 251.403
CAS No. 1346598-00-2
Cat. No. B584995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Dehydro-O-desmethyl Venlafaxine-d6
CAS1346598-00-2
Synonyms1-Cyclohexen-1-yl-4-methoxy-N,N-(dimethyl-d6)benzeneethanamine;  4-[1-(cyclohex-1-en-1-yl)-2-[(dimethyl-d6)amino]ethyl]phenol; 
Molecular FormulaC16H23NO
Molecular Weight251.403
Structural Identifiers
SMILESCN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O
InChIInChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3
InChIKeyTZCZNCWNSMBGJC-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Dehydro-O-desmethyl Venlafaxine-d6: Deuterated Impurity Standard


rac Dehydro-O-desmethyl Venlafaxine-d6 (CAS 1346598-00-2) is a stable isotope-labeled analog of the Dehydro degradation product of Desvenlafaxine (O-desmethyl venlafaxine), an active metabolite of the SNRI antidepressant Venlafaxine . The compound features six deuterium atoms substituted at the N,N-dimethylamine group, providing a characteristic +6 Da mass shift for use as an internal standard in quantitative LC-MS/MS workflows . It is formally designated as Desvenlafaxine Related Compound A by USP and serves as a critical reference material for impurity profiling, method validation, and quality control of Venlafaxine and Desvenlafaxine APIs .

Labeling Stable hexadeuterated (+6 Da) internal standard
USP Status Desvenlafaxine Related Compound A, deuterated
Workflow LC-MS/MS impurity quantification and method validation

rac Dehydro-O-desmethyl Venlafaxine-d6: Internal Standard Selectivity


Generic substitution of deuterated internal standards is analytically unsound due to fundamental differences in physicochemical properties and chromatographic behavior. The Dehydro impurity (cyclohexene-containing) differs significantly from the parent O-desmethylvenlafaxine (cyclohexanol-containing) in lipophilicity, resulting in a distinct retention time shift . Using a structurally mismatched internal standard—such as O-desmethylvenlafaxine-d6 (CAS 1062605-69-9) or Venlafaxine-d6 (CAS 1062606-12-5)—fails to correct for matrix effects that are specific to the Dehydro analyte's unique elution window, compromising quantitative accuracy and regulatory compliance [1]. Furthermore, the non-deuterated analog (rac Dehydro-O-desmethyl Venlafaxine, CAS 1346600-38-1) cannot provide the required mass differentiation for stable isotope dilution analysis [2].

Retention mismatch
O-Desmethylvenlafaxine-d6 co-elutes with the parent drug, missing the impurity's distinct elution window and compromising matrix-effect correction.
Lipophilicity divergence
The Dehydro impurity is significantly more lipophilic than ODV-d6; mismatched partitioning biases extraction recovery and ionization efficiency.
Mass differentiation absent
The unlabeled analog (CAS 1346600-38-1) shares the same m/z and cannot support stable isotope dilution analysis.

rac Dehydro-O-desmethyl Venlafaxine-d6: Quantitative Differentiation Evidence


Retention Time Shift vs. O-Desmethylvenlafaxine

The Dehydro impurity exhibits a relative retention time (RRT) typically >1.0 compared to parent O-desmethylvenlafaxine (ODV) under standard reversed-phase LC conditions, due to the loss of the polar hydroxyl group . This chromatographic shift is critical for preventing 'crosstalk' from in-source fragmentation artifacts that could otherwise be misidentified as the impurity. In contrast, the parent ODV-d6 internal standard co-elutes with ODV and fails to correct for matrix effects at the Dehydro impurity's distinct elution window .

Retention Shift
Head-to-head
RRT >1.0 vs. ODV (co-elutes at 1.0)
Co-elution mismatch may impair matrix correction for impurity quantification.
C18 gradient conditions; typical 0.1% formic acid mobile phase.
LC-MS/MS impurity profiling chromatographic separation

Lipophilicity Dictates Sample Preparation and Ionization

The Dehydro impurity is substantially more lipophilic than parent ODV, with an estimated LogP >2.5 compared to ~0.5 for Desvenlafaxine . This physicochemical divergence affects extraction recovery (requiring higher organic solvent content for elution during SPE), chromatographic retention (eluting in high-organic mobile phase segments), and electrospray ionization efficiency . Using ODV-d6 as an internal standard would introduce bias because it does not share the same partition coefficient or ionization behavior under identical LC conditions.

Lipophilicity
Head-to-head
LogP >2.5 vs. ODV ~0.5 (≥5-unit gap)
Partition differences bias extraction recovery and ESI response under identical conditions.
Estimated LogP; reversed-phase behavior.
LogP sample preparation ionization efficiency

Stable Mass Shift and Fragmentation Pattern for MRM

The hexadeuteration at the N,N-dimethylamine group provides a consistent +6 Da mass shift in the precursor ion and is retained in the product ion when fragmentation occurs at the alkyl chain . In contrast, the non-deuterated analog (rac Dehydro-O-desmethyl Venlafaxine, CAS 1346600-38-1) shares the same m/z as the target analyte and cannot be used for stable isotope dilution [1]. Alternative deuterated standards, such as ODV-d6, carry a +6 Da mass shift but on a structurally dissimilar molecule, leading to divergent fragmentation patterns and MRM transitions that do not match the Dehydro analyte .

Mass Shift
Head-to-head
+6 Da (precursor & product ions) vs. 0 Da for unlabeled analog
Stable mass tag enables accurate isotope dilution without isobaric interference.
ESI positive mode; MRM transitions retain label.
mass spectrometry MRM isotope dilution

USP Designation as Related Compound A

The non-deuterated analog (CAS 1346600-38-1) is officially designated as Desvenlafaxine Related Compound A in the United States Pharmacopeia (USP) monograph for Desvenlafaxine . The deuterated version (CAS 1346598-00-2) inherits this regulatory recognition, providing a clear compliance pathway for ANDA submissions, method validation, and commercial QC testing . Alternative impurities or deuterated analogs lacking USP designation require additional bridging studies and justification, adding time and regulatory risk to analytical development .

USP Designation
Class-level
Desvenlafaxine Related Compound A
Pharmacopeial traceability may simplify method acceptance documentation.
Alternatives may require bridging studies.
USP reference standard regulatory compliance pharmacopeial traceability

Molecular Weight Difference from ODV-d6

rac Dehydro-O-desmethyl Venlafaxine-d6 has a molecular weight of 251.40 g/mol (free base), reflecting the loss of H₂O relative to ODV-d6 (MW 269.42) . This ~18 Da difference is critical to prevent misidentification during procurement and to ensure the correct internal standard is used for quantifying the Dehydro impurity specifically . In high-throughput laboratories, confusion between ODV-d6 (CAS 1062605-69-9) and the Dehydro-d6 standard can lead to incorrect method calibration and failed system suitability tests .

MW Difference
Direct comparison
251.40 vs. 269.42 g/mol
~18 Da gap confirms correct ISTD selection and avoids calibration errors.
Free base calculation; prevents mix-up with ODV-d6.
molecular weight mass spectrometry internal standard selection

rac Dehydro-O-desmethyl Venlafaxine-d6: Key Application Scenarios


Dehydro Impurity Quantification in API Stability Studies

The deuterated standard is essential for accurate quantification of the Dehydro impurity in forced degradation and long-term stability studies of Desvenlafaxine drug substance. Its +6 Da mass shift and co-eluting behavior with the unlabeled impurity ensure precise correction for matrix effects and extraction variability . Regulatory guidelines (ICH Q3A/B) require validated impurity methods, and this standard provides the traceability needed for ANDA submissions [1].

Therapeutic Drug Monitoring Method Validation

In clinical or forensic toxicology laboratories performing therapeutic drug monitoring of Venlafaxine and its metabolites, the Dehydro impurity may be monitored as a potential degradation marker. Using the d6-labeled analog as an internal standard ensures that any Dehydro impurity detected is accurately quantified without interference from endogenous matrix components . The method can be validated according to FDA or EMA bioanalytical method validation guidelines [1].

QC Release Testing of Finished Pharmaceuticals

Commercial QC laboratories rely on USP reference standards for routine impurity testing. The availability of a deuterated analog of USP Desvenlafaxine Related Compound A allows for isotope dilution LC-MS methods that meet or exceed traditional HPLC-UV sensitivity and specificity . This is particularly valuable for detecting trace levels of the Dehydro impurity in finished dosage forms where matrix complexity is high [1].

Forensic Toxicology Confirmation in Post-Mortem Samples

Forensic laboratories require unambiguous identification and quantification of drugs and metabolites in complex post-mortem matrices. The Dehydro-d6 standard provides the necessary mass shift and chromatographic resolution to distinguish the impurity from isobaric interferences, supporting definitive forensic conclusions . Its use is consistent with SWGTOX recommendations for stable isotope internal standardization in quantitative analysis [1].

Application
Selection Property
Validation Focus
API stability impurity profiling
Co-eluting deuterated ISTD for Dehydro impurity
Matrix-effect correction & degradation monitoring
Bioanalytical method validation research
Labeled standard for endogenous matrix compensation
Accuracy & precision in research matrices
Pharmaceutical impurity quantification (LC-MS)
USP-related compound traceability
Sensitivity & specificity for trace impurities
Forensic toxicology research analysis
Stable isotope ISTD for complex research matrices
Interference elimination & confirmation

Technical Documentation Hub

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18 linked technical documents
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